5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 51542-48-4
VCID: VC2905051
InChI: InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H
SMILES: C1C(SC(=N1)N)CBr.Br
Molecular Formula: C4H8Br2N2S
Molecular Weight: 276 g/mol

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide

CAS No.: 51542-48-4

Cat. No.: VC2905051

Molecular Formula: C4H8Br2N2S

Molecular Weight: 276 g/mol

* For research use only. Not for human or veterinary use.

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide - 51542-48-4

Specification

CAS No. 51542-48-4
Molecular Formula C4H8Br2N2S
Molecular Weight 276 g/mol
IUPAC Name 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide
Standard InChI InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H
Standard InChI Key XUQZLXHWMASZJH-UHFFFAOYSA-N
SMILES C1C(SC(=N1)N)CBr.Br
Canonical SMILES C1C(SC(=N1)N)CBr.Br

Introduction

Structural and Physicochemical Properties

Molecular Structure and Isomerism

The compound’s structure consists of a saturated thiazole ring (positions 4 and 5 are single-bonded) with substituents at positions 2 and 5:

  • Position 2: Primary amine (-NH₂) group.

  • Position 5: Bromomethyl (-CH₂Br) group.

  • Counterion: Hydrobromide (Br⁻) salt .

SMILES Representation: C1C(SC(=N1)N)CBr.Br .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₄H₈Br₂N₂S
Molecular Weight276.00 g/mol
Purity≥95%
SolubilitySoluble in polar solvents (e.g., DMF, ethanol)
Melting PointNot reported
Hazard ClassificationIrritant (Xi)

Synthesis and Preparation Methods

Common Synthetic Pathways

The synthesis typically involves bromination of a thiazole precursor. Key methods include:

  • Radical Bromination:

    • Reaction of α-active methylene ketones (e.g., acetylacetone) with N-bromosuccinimide (NBS) in ethanol, followed by cyclization with thiocyanate and benzylamine .

    • Example: Bromination of 4,5-dihydrothiazol-2-amine derivatives to introduce the bromomethyl group .

  • Nucleophilic Substitution:

    • Displacement of a leaving group (e.g., chloride) by bromide to form the bromomethyl substituent .

  • One-Pot Cyclization:

    • Bromination of α-active methylene compounds, followed by in situ cyclization with thiocyanate and amines to form the thiazole core .

Key Reagents and Conditions

StepReagents/ConditionsOutcome
BrominationNBS, benzoyl peroxide, ethanolIntroduces bromomethyl group
CyclizationKSCN, benzylamineForms dihydrothiazole ring
AcidificationHBr (aq.)Precipitates hydrobromide salt

Applications in Research and Industry

Role as a Precursor in Organic Synthesis

The bromomethyl group enables diverse functionalization:

  • Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, or Ullmann couplings to introduce aryl or heteroaryl groups .

  • Nucleophilic Substitution: Replacement of bromide with amines, thiols, or alkoxides to generate bioactive derivatives .

Example: Reaction with secondary amines to form N-alkylated thiazol-2-amine derivatives, which are intermediates in kinase inhibitor synthesis .

Biological Relevance

While direct biological data for this compound is limited, its structural analogs exhibit:

  • Anticancer Activity: Thiazole derivatives inhibit kinases (e.g., PI3K) and show cytotoxicity against leukemia (K562) and breast cancer (MCF7) cell lines .

  • Antimicrobial Properties: Thiazole-based compounds display activity against Candida albicans and Staphylococcus aureus .

SupplierPurityPackagingPrice (USD)
ChemicalBook95%500 mg$768.08
Chemsrc≥95%1 gNot listed
American Custom Chemicals Corporation95%500 mg$768.08

Prices and availability may vary; contact suppliers for bulk orders .

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